

Spectroscopic Characterization of (6-Phenoxyppyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Phenoxyppyridin-3-yl)boronic acid

Cat. No.: B595199

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for the compound **(6-Phenoxyppyridin-3-yl)boronic acid**. Due to the limited availability of published spectra for this specific molecule, this guide presents expected data based on the analysis of its chemical structure and comparison with similar arylboronic acids. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure

(6-Phenoxyppyridin-3-yl)boronic acid is an organic compound with the chemical formula $C_{11}H_{10}BNO_3$. Its structure consists of a pyridine ring substituted with a phenoxy group at the 6-position and a boronic acid group at the 3-position.

Caption: Chemical structure of **(6-Phenoxyppyridin-3-yl)boronic acid**.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spectrometry analysis of **(6-Phenoxyppyridin-3-yl)boronic acid**.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts

Atom Type	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Pyridine-H2	8.5 - 8.7	145 - 150
Pyridine-H4	7.9 - 8.1	135 - 140
Pyridine-H5	7.2 - 7.4	120 - 125
Phenoxy-H (ortho)	7.1 - 7.3	120 - 125
Phenoxy-H (meta)	7.4 - 7.6	128 - 132
Phenoxy-H (para)	7.2 - 7.4	125 - 128
$\text{B}(\text{OH})_2$	8.0 - 8.5 (broad)	-
Pyridine-C3 (C-B)	-	130 - 135
Pyridine-C6 (C-O)	-	160 - 165
Phenoxy-C (C-O)	-	155 - 160

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Table 2: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm $^{-1}$)	Intensity
O-H stretch (boronic acid)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=C and C=N stretch (aromatic)	1400 - 1600	Medium to Strong
B-O stretch	1310 - 1380	Strong
C-O-C stretch (ether)	1200 - 1260	Strong
B-C stretch	1000 - 1100	Medium

Table 3: Expected Mass Spectrometry Data

Ion Type	Expected m/z Ratio	Notes
[M+H] ⁺	216.08	Protonated molecule
[M+Na] ⁺	238.06	Sodium adduct
[M-H] ⁻	214.07	Deprotonated molecule
[M+CH ₃ OH-H ₂ O] ⁺	230.09	Methanol adduct (in methanol)

Note: The exact mass of **(6-Phenoxy)pyridin-3-yl)boronic acid** (C11H10BNO3) is 215.0754 Da. Observed m/z values may vary slightly depending on the instrument and ionization method.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **(6-Phenoxy)pyridin-3-yl)boronic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(6-Phenoxy)pyridin-3-yl)boronic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). To overcome potential oligomerization and peak broadening, which is common for boronic acids, using a coordinating solvent like DMSO-d₆ or Methanol-d₄ is recommended.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ^1H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

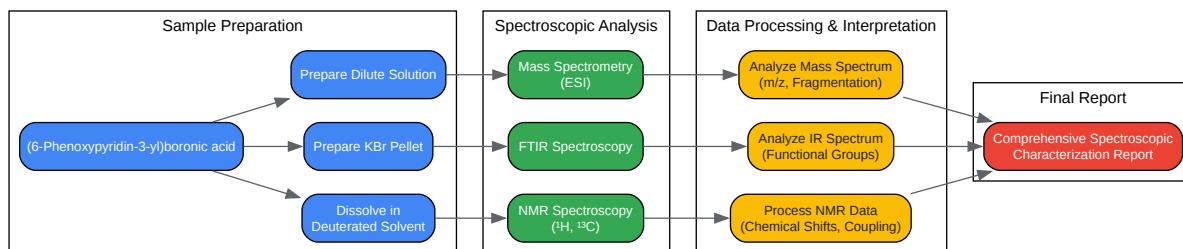
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$) and any significant fragment ions. The formation of adducts with solvents or salts is also common.^{[1][2][3]}

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of **(6-Phenoxy)pyridin-3-yl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Phenoxy)pyridin-3-yl)boronic acid | C11H10BNO3 | CID 57808470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of (6-Phenoxy)pyridin-3-yl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b595199#spectroscopic-data-nmr-ir-ms-of-6-phenoxy\)pyridin-3-yl-boronic-acid](https://www.benchchem.com/product/b595199#spectroscopic-data-nmr-ir-ms-of-6-phenoxy)pyridin-3-yl-boronic-acid)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com